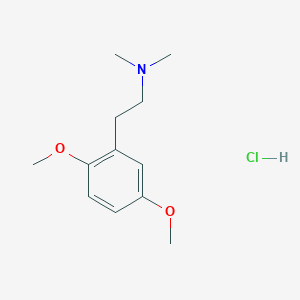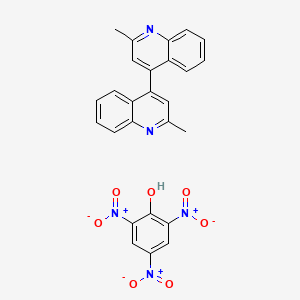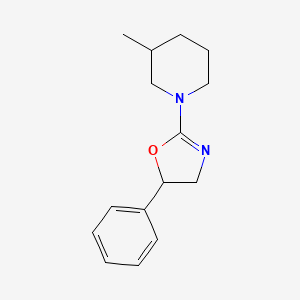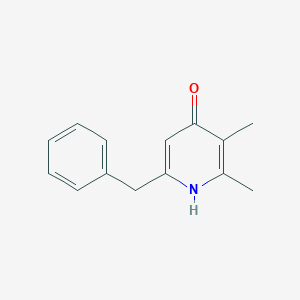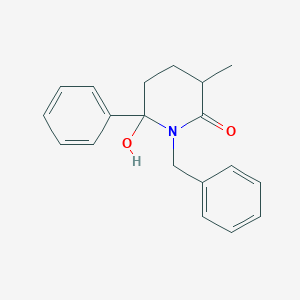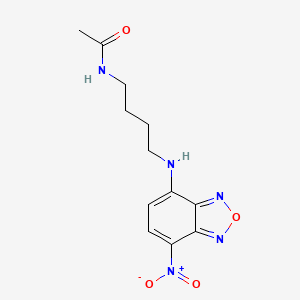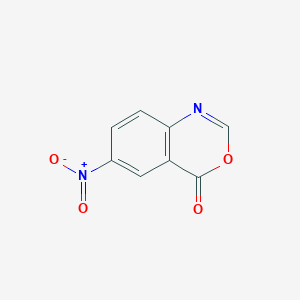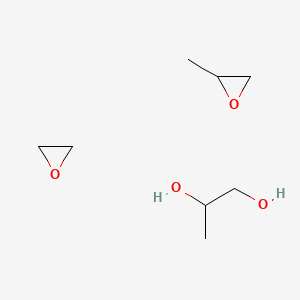
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide is a chemical compound known for its unique structure and properties It is a derivative of L-glutamic acid, modified with dodecanoyl and dioctadecyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide typically involves the acylation of L-glutamic acid derivatives. The process begins with the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the dodecanoyl group at the N2 position. The dioctadecyl groups are then introduced at the N1 and N5 positions through a series of condensation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide involves large-scale synthesis using similar synthetic routes. The process is optimized for yield and purity, often employing automated reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with modified functional groups.
科学的研究の応用
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery and targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, surfactants, and emulsifiers.
作用機序
The mechanism of action of N2-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing cellular processes. Its amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide: Similar structure but with dioctyl groups instead of dioctadecyl groups.
N~2~-Dodecanoyl-N~1~-ethyl-D-glutamamide: Contains an ethyl group at the N1 position instead of dioctadecyl groups.
Uniqueness
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide stands out due to its specific combination of dodecanoyl and dioctadecyl groups, which confer unique properties such as enhanced hydrophobicity and specific interactions with biomolecules. These characteristics make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
63663-28-5 |
|---|---|
分子式 |
C53H105N3O3 |
分子量 |
832.4 g/mol |
IUPAC名 |
(2S)-2-(dodecanoylamino)-N,N'-dioctadecylpentanediamide |
InChI |
InChI=1S/C53H105N3O3/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-54-51(57)47-46-50(56-52(58)45-42-39-36-33-18-15-12-9-6-3)53(59)55-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3,(H,54,57)(H,55,59)(H,56,58)/t50-/m0/s1 |
InChIキー |
KRTGXMRAJNNWOH-DPDRHGIRSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC[C@@H](C(=O)NCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCC(C(=O)NCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


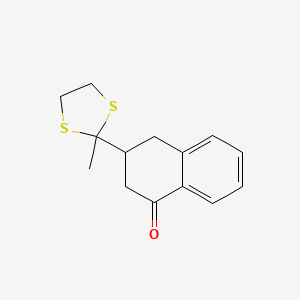


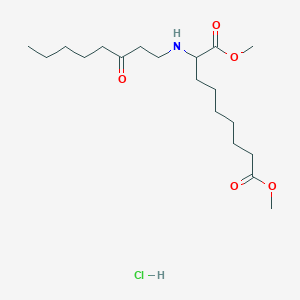
![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
